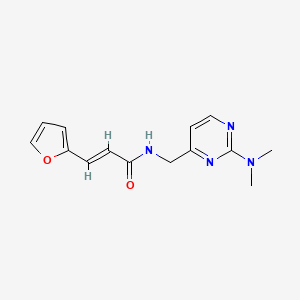
(E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide, with the CAS number 1798421-73-4, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₄H₁₆N₄O₂
- Molecular Weight : 272.30 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of a pyrimidine derivative with a furan-based acrylamide. The specific synthetic pathway may vary based on the desired purity and yield, but it generally follows established protocols for amide bond formation.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent. Here are key findings from various studies:
Anticancer Activity
- Cell Proliferation Inhibition : Studies have shown that derivatives similar to this compound exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against human cancer cells such as A431 (vulvar epidermal carcinoma) and MCF7 (breast cancer) .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cell growth and survival. This includes modulation of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. For example:
- Gram-positive Bacteria : Moderate activity was observed against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : The compound exhibited lower efficacy against Escherichia coli and Pseudomonas aeruginosa .
Case Studies
Several case studies have explored the biological effects of related compounds, providing insights into their therapeutic potential:
- Study on Pyrimidine Derivatives : A study investigating various pyrimidine derivatives found that modifications at specific positions significantly enhanced their anticancer activity, suggesting that structural optimization could lead to more potent compounds .
- Combination Therapies : Research has indicated that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy while reducing side effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄O₂ |
| Molecular Weight | 272.30 g/mol |
| Anticancer IC50 (A431) | ~10 µM |
| Antimicrobial Activity | Moderate against S. aureus |
Properties
IUPAC Name |
(E)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-18(2)14-15-8-7-11(17-14)10-16-13(19)6-5-12-4-3-9-20-12/h3-9H,10H2,1-2H3,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCPRIOZVCSIGH-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














